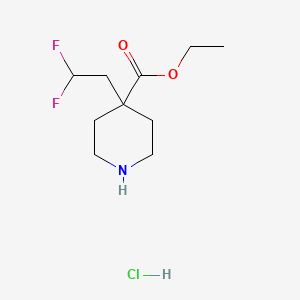

Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride

Description

Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride is a fluorinated piperidine derivative characterized by a difluoroethyl substituent at the 4-position of the piperidine ring and an ethyl carboxylate ester group. Fluorine atoms in the difluoroethyl group are expected to enhance lipophilicity, metabolic stability, and binding interactions compared to non-fluorinated analogs, which is critical in drug design .

Properties

IUPAC Name |

ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)10(7-8(11)12)3-5-13-6-4-10;/h8,13H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPJLDVPBPJNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)CC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-piperidone, the piperidine ring is constructed through reductive amination or other cyclization methods.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2-difluoroethyl bromide.

Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) active drugs.

Biological Studies: The compound can be used to study the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.

Pharmaceutical Research: It is utilized in the design and synthesis of novel drug candidates, especially those targeting neurological disorders.

Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the piperidine ring significantly influences molecular properties. Key comparisons include:

Key Observations :

Pharmacological and Toxicological Considerations

- Metabolic Stability: Fluorine’s electronegativity and small atomic radius often reduce oxidative metabolism, making the difluoroethyl analog more stable than non-fluorinated variants .

- Environmental Impact : Piperidine derivatives like 4-(diphenylmethoxy)piperidine HCl lack comprehensive ecotoxicological studies, highlighting a gap in understanding environmental risks for fluorinated analogs .

Biological Activity

Ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2,2-difluoroethyl group and an ethyl carboxylate moiety. The molecular formula is C12H16ClF2N O2, with a molecular weight of approximately 273.71 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClF2N O2 |

| Molecular Weight | 273.71 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to significant changes in neurotransmitter levels, impacting various physiological processes.

- Receptor Binding : Its structural similarity to known biologically active molecules allows it to bind effectively to neurotransmitter receptors, potentially influencing pain perception and inflammatory responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation.

- Neurotransmitter Modulation : Its ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit specific enzymes related to neurotransmitter metabolism. For instance, studies showed a significant reduction in enzyme activity at concentrations as low as 10 µM .

- Animal Models : In vivo studies using rodent models have indicated that administration of the compound leads to reduced pain responses in models of acute and chronic pain. The observed effects were dose-dependent, with higher doses correlating with greater analgesic effects.

- Comparative Analysis : A comparative study involving structurally similar compounds highlighted the unique binding affinity of this compound for certain receptors, suggesting enhanced therapeutic potential compared to other piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.